molecular formula C10H13B B1210543 1-Bromo-4-tert-butylbenzene CAS No. 3972-65-4

1-Bromo-4-tert-butylbenzene

Cat. No. B1210543
CAS RN: 3972-65-4
M. Wt: 213.11 g/mol
InChI Key: XHCAGOVGSDHHNP-UHFFFAOYSA-N
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Description

1-Bromo-4-tert-butylbenzene is an organic compound with the chemical formula C10H13Br . It is a colorless liquid with a melting point of 13-16°C and a boiling point of 80-81°C at 2 mmHg pressure . The compound is also known as p-bromo-tert-butylbenzene .


Synthesis Analysis

1-Bromo-4-tert-butylbenzene can be synthesized through various methods. For instance, it undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in different solvent systems . These reactions are essential for introducing the bromine atom into the benzene ring.


Physical And Chemical Properties Analysis

  • Refractive Index : n20/D = 1.533 (lit.) .
  • Density : 1.229 g/mL at 25°C (lit.) .

Scientific Research Applications

Synthesis of 4-tert-butyl-phenylboronic Acid

1-Bromo-4-tert-butylbenzene is used in the synthesis of 4-tert-butyl-phenylboronic acid . This compound is often used in Suzuki coupling reactions, which are important in various fields of chemistry.

Lithium-Bromide Exchange Reactions

This compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . This reaction is a key step in many synthetic routes in organic chemistry.

Synthesis of 1-deoxy Analogs of CP-47,497

1-Bromo-4-tert-butylbenzene is used in the synthesis of 1-deoxy analogs of CP-47,497 . CP-47,497 is a cannabinoid which is a class of chemicals that interact with cannabinoid receptors in cells that alter neurotransmitter release in the brain.

Synthesis of 1-deoxy Analogs of CP-55,940

Similarly, it is also used in the synthesis of 1-deoxy analogs of CP-55,940 . CP-55,940 is a synthetic cannabinoid which mimics the effects of naturally occurring THC (tetrahydrocannabinol).

Safety and Hazards

  • Hazard Statements : Eye Irrit. 2, Skin Irrit. 2 .
  • Storage Class Code : Combustible liquids (Class 10) .
  • Flash Point : 97°C (206.6°F) .
  • Personal Protective Equipment : Use dust masks (type N95), eyeshields, and gloves when handling the compound .

properties

IUPAC Name

1-bromo-4-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13Br/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCAGOVGSDHHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192805
Record name 1-Bromo-4-(1,1-dimethylethyl)benzene
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Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-tert-butylbenzene

CAS RN

3972-65-4
Record name 1-Bromo-4-tert-butylbenzene
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Record name 1-Bromo-4-(1,1-dimethylethyl)benzene
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Record name 1-Bromo-4-(1,1-dimethylethyl)benzene
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Record name 1-bromo-4-(1,1-dimethylethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 1-Bromo-4-tert-butylbenzene in synthetic chemistry?

A1: 1-Bromo-4-tert-butylbenzene serves as a valuable reagent in various synthetic transformations. One prominent application is its use in lithium-halogen exchange reactions. For example, reacting 1-Bromo-4-tert-butylbenzene with n-butyllithium or tert-butyllithium results in the formation of (4-tert-butylphenyl)lithium. [] This organolithium species is a versatile intermediate for introducing the 4-tert-butylphenyl group into other molecules.

Q2: Can you describe a method for synthesizing 4-Tert-butylphenylboronic acid using 1-Bromo-4-tert-butylbenzene as a starting material?

A3: Yes, 4-Tert-butylphenylboronic acid can be synthesized by reacting 1-Bromo-4-tert-butylbenzene with trimethyl borate in the presence of magnesium. [, ] This reaction proceeds through the formation of a Grignard reagent intermediate. The reaction conditions, such as the molar ratio of reagents and the temperature, significantly influence the yield of 4-Tert-butylphenylboronic acid.

Q3: What analytical techniques are typically employed to characterize 4-Tert-butylphenylboronic acid?

A4: Mass spectrometry and proton nuclear magnetic resonance (1H NMR) spectroscopy are common techniques used to identify and characterize 4-Tert-butylphenylboronic acid. [] These methods provide information about the molecular weight, structure, and purity of the synthesized compound.

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